2,2'-Methylenedianiline

Catalog No.
S773895
CAS No.
6582-52-1
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Methylenedianiline

CAS Number

6582-52-1

Product Name

2,2'-Methylenedianiline

IUPAC Name

2-[(2-aminophenyl)methyl]aniline

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2

InChI Key

OHKOAJUTRVTYSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N

Precursor for Polymers and Resins

,2'-MDA is a vital precursor for the synthesis of various polymers and resins. These materials find applications in diverse scientific fields, including:

  • Advanced materials research: 2,2'-MDA is used in the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulating properties. These properties make them valuable for research in areas like aerospace engineering and electronics [Source: National Institute of Standards and Technology (NIST) - ].
  • Biomedical engineering: Specific polymers derived from 2,2'-MDA can be used to create biocompatible materials for various biomedical applications. These include scaffolds for tissue engineering and drug delivery systems [Source: National Institutes of Health (NIH) - ].

Environmental Research

The environmental behavior and degradation of 2,2'-MDA are studied in environmental research. Understanding its fate in the environment helps assess its potential impact on ecosystems. Research explores aspects like:

  • Biodegradation: Studies investigate the ability of microorganisms to break down 2,2'-MDA, contributing to its removal from the environment [Source: Journal of Environmental Science and Health, Part A - ].
  • Environmental fate and transport: Research focuses on how 2,2'-MDA behaves in different environmental compartments like soil and water, including its potential for migration and accumulation [Source: Environmental Science & Technology - ].

2,2'-Methylenedianiline is an organic compound with the molecular formula C13H14N2C_{13}H_{14}N_{2} and a molecular weight of approximately 198.26 g/mol. It is classified as a diamine and is one of the five isomeric forms of methylenedianiline, which include 2,4'-methylenedianiline, 3,3'-methylenedianiline, 3,4'-methylenedianiline, and 4,4'-methylenedianiline. This compound is primarily synthesized for research purposes and has limited industrial applications compared to its more widely used isomer, 4,4'-methylenedianiline .

2,2'-Methylenedianiline appears as a pale yellow to brownish solid that can be slightly soluble in water and more soluble in organic solvents. Its chemical structure features two aniline groups connected by a methylene bridge, which influences its reactivity and biological properties.

MDA is a hazardous compound with several safety concerns:

  • Toxicity: Classified as acutely toxic upon ingestion and may cause skin sensitization and allergic reactions [].
  • Carcinogenicity: Classified as a suspected human carcinogen due to studies linking exposure to MDA with an increased risk of bladder cancer.
  • Flammability: Flammable solid, with a flash point of 171 °C [].
Typical of amines and aromatic compounds. Key reactions include:

  • Condensation Reactions: It can react with aldehydes (such as formaldehyde) to form N-hydroxymethyl derivatives. This reaction is significant in the synthesis of polyurethanes and other polymers .
  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation: Under certain conditions, it can be oxidized to form aromatic nitro compounds or other derivatives.

These reactions are essential for its application in synthesizing various materials, particularly in polymer chemistry.

The synthesis of 2,2'-methylenedianiline typically involves the following methods:

  • Condensation Reaction: The primary method involves the condensation of aniline with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of methylenedianilines from which 2,2'-methylenedianiline can be isolated through fractional crystallization or distillation techniques .
  • Reduction Reactions: Other synthetic routes may involve reducing nitro derivatives of methylenedianilines or other precursors under controlled conditions.

These methods allow for the production of high-purity 2,2'-methylenedianiline suitable for research applications.

While 2,2'-methylenedianiline has limited industrial use compared to its isomers, it finds applications in:

  • Research Chemicals: Primarily utilized in academic and industrial research settings for studying chemical properties and reactions.
  • Polymer Chemistry: It serves as a building block in synthesizing various polymers and resins.
  • Dyes and Pigments: It can be used in developing certain dyes due to its aromatic structure.

Interaction studies involving 2,2'-methylenedianiline focus on its reactivity with biological systems and other chemicals. Research indicates that exposure can lead to significant interactions with cellular components such as DNA. For example:

  • Genotoxicity Studies: Investigations have shown that exposure to methylenedianilines can result in DNA damage in liver cells .
  • Toxicological Profiles: The compound's interactions with various biological pathways have been documented, highlighting potential risks associated with occupational exposure.

Several compounds are structurally similar to 2,2'-methylenedianiline. A comparison with these compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
4,4'-MethylenedianilineTwo aniline groups linked by a methylene bridgeWidely used industrially; higher toxicity profile
3,3'-MethylenedianilineSimilar structure but different substitution patternsLess studied; specific applications in research
3,4'-MethylenedianilineContains both ortho and para substitutionsLimited industrial use; primarily for research
2,4'-MethylenedianilineDifferent substitution pattern on anilineResearch chemical; less toxic than other isomers

Each compound exhibits distinct chemical behaviors and biological activities due to variations in their molecular structures. These differences make them suitable for different applications within chemical synthesis and industrial processes.

Physical Description

Liquid

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6582-52-1

Wikipedia

2,2'-Methylenedianiline

General Manufacturing Information

All other basic organic chemical manufacturing
Benzenamine, 2,2'-methylenebis-: ACTIVE

Dates

Last modified: 08-15-2023

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